molecular formula C14H13NO4 B2708447 2-({[(Furan-2-yl)methyl]carbamoyl}methyl)benzoic acid CAS No. 1269534-95-3

2-({[(Furan-2-yl)methyl]carbamoyl}methyl)benzoic acid

Cat. No.: B2708447
CAS No.: 1269534-95-3
M. Wt: 259.261
InChI Key: FRFADOPEJGORKP-UHFFFAOYSA-N
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Description

2-({[(Furan-2-yl)methyl]carbamoyl}methyl)benzoic acid is an organic compound that features a furan ring, an amino group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(Furan-2-yl)methyl]carbamoyl}methyl)benzoic acid typically involves the reaction of 2-furoic acid with furfurylamine under microwave-assisted conditions. The reaction is carried out in the presence of effective coupling reagents such as DMT/NMM/TsO− or EDC. The reaction conditions are optimized for time, solvent, and substrate amounts to achieve good yields .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the use of microwave-assisted synthesis suggests that it could be scaled up for industrial applications. The use of microwave reactors allows for efficient and rapid synthesis, which is advantageous for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-({[(Furan-2-yl)methyl]carbamoyl}methyl)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

    Reduction: The amino group can be reduced to form the corresponding amine.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid.

    Reduction: The corresponding amine derivative.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

2-({[(Furan-2-yl)methyl]carbamoyl}methyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({[(Furan-2-yl)methyl]carbamoyl}methyl)benzoic acid is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. The furan ring and amino group are likely involved in binding to biological targets, leading to the observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({[(Furan-2-yl)methyl]carbamoyl}methyl)benzoic acid is unique due to its specific combination of a furan ring, an amino group, and a benzoic acid moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[2-(furan-2-ylmethylamino)-2-oxoethyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c16-13(15-9-11-5-3-7-19-11)8-10-4-1-2-6-12(10)14(17)18/h1-7H,8-9H2,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRFADOPEJGORKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)NCC2=CC=CO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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